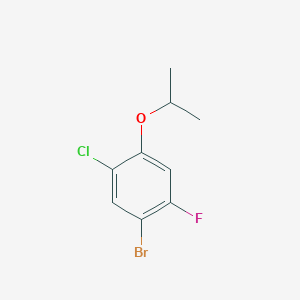

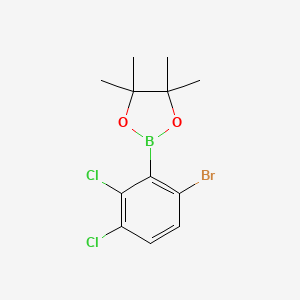

1-Bromo-5-chloro-2-fluoro-4-isopropoxybenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

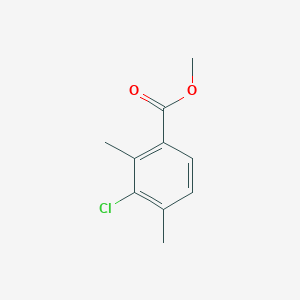

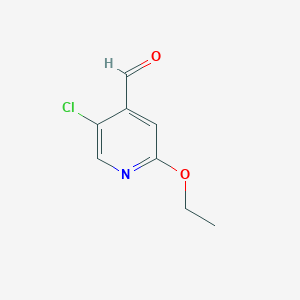

“1-Bromo-5-chloro-2-fluoro-4-isopropoxybenzene” is a chemical compound with the CAS Number: 1879026-15-9 . It has a molecular weight of 267.52 . The IUPAC name for this compound is the same as the common name .

Physical and Chemical Properties This compound is typically stored at temperatures between 2-8°C . It is a liquid at room temperature .

Applications De Recherche Scientifique

Electrochemical Fluorination

Electrochemical fluorination of halobenzenes, including compounds similar to 1-bromo-5-chloro-2-fluoro-4-isopropoxybenzene, has been studied for its mechanism and side reactions. This process involves cathodic dehalogeno-defluorination competing with hydrogen evolution, producing various halogenated compounds alongside fluorinated products. This research provides insight into the electrochemical behavior and potential applications in synthesizing fluorinated aromatic compounds (Horio et al., 1996).

Vibrational Spectroscopy of Halobenzene Cations

The vibrational spectra of halobenzene cations, related to the structure of interest, have been analyzed to understand their ground and excited electronic states. This study offers valuable data for interpreting the electronic properties of halogenated benzene derivatives, which could be crucial for designing materials with specific electronic or optical properties (Kwon, Kim, & Kim, 2002).

SNAr Reactions Mechanism

The mechanism of SNAr (nucleophilic aromatic substitution) reactions involving halogenated benzenes has been explored, demonstrating the influence of steric and electronic effects. This research is relevant for understanding the reactivity of 1-bromo-5-chloro-2-fluoro-4-isopropoxybenzene in various chemical environments, which could be beneficial for synthesizing targeted molecular structures (Onyido & Hirst, 1991).

Chain End Functionalization in Polymer Chemistry

The use of alkoxybenzenes for end-quenching in TiCl4-catalyzed quasiliving polymerizations has been reported, indicating the potential for direct chain end functionalization. This suggests applications for halogenated benzene derivatives in modifying polymers, enhancing material properties, or introducing specific functionalities (Morgan, Martínez-Castro, & Storey, 2010).

Halogenation of Polyalkylbenzenes

Research on the ring halogenation of polyalkylbenzenes using N-halosuccinimide and acidic catalysts demonstrates the synthetic utility of halogenated benzene derivatives. Such reactions are fundamental for creating complex molecules with diverse applications ranging from materials science to pharmaceuticals (Bovonsombat & Mcnelis, 1993).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P305, P351, and P338 . These suggest avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

Propriétés

IUPAC Name |

1-bromo-5-chloro-2-fluoro-4-propan-2-yloxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClFO/c1-5(2)13-9-4-8(12)6(10)3-7(9)11/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQQNDUFLLAUPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1Cl)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-5-chloro-2-fluoro-4-isopropoxybenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-Bromo-2-(methylsulfanyl)phenyl]methanol](/img/structure/B6304232.png)